SC-514 SC-514 3-amino-5-(3-thiophenyl)-2-thiophenecarboxamide is a ring assembly and a member of thiophenes.
Brand Name: Vulcanchem
CAS No.: 354812-17-2
VCID: VC0542709
InChI: InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12)
SMILES: C1=CSC=C1C2=CC(=C(S2)C(=O)N)N
Molecular Formula: C9H8N2OS2
Molecular Weight: 224.3 g/mol

SC-514

CAS No.: 354812-17-2

Cat. No.: VC0542709

Molecular Formula: C9H8N2OS2

Molecular Weight: 224.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SC-514 - 354812-17-2

Specification

CAS No. 354812-17-2
Molecular Formula C9H8N2OS2
Molecular Weight 224.3 g/mol
IUPAC Name 3-amino-5-thiophen-3-ylthiophene-2-carboxamide
Standard InChI InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12)
Standard InChI Key BMUACLADCKCNKZ-UHFFFAOYSA-N
SMILES C1=CSC=C1C2=CC(=C(S2)C(=O)N)N
Canonical SMILES C1=CSC=C1C2=CC(=C(S2)C(=O)N)N
Appearance Solid powder

Introduction

Chemical and Structural Properties of SC-514

SC-514 is a synthetic thiophene derivative with the molecular formula C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>OS<sub>2</sub> and a molecular weight of 224.3 g/mol . Its structure features a bithiophene backbone substituted with an amino group and a carboxamide moiety, which are critical for its interaction with the ATP-binding pocket of IKKβ .

Table 1: Key Chemical Properties of SC-514

PropertyValue
Molecular FormulaC<sub>9</sub>H<sub>8</sub>N<sub>2</sub>OS<sub>2</sub>
Molecular Weight224.3 g/mol
CAS Registry Number354812-17-2
Solubility≥50.4 mg/mL in DMSO; insoluble in H<sub>2</sub>O and EtOH
Storage Conditions-20°C

The compound’s poor aqueous solubility necessitates the use of dimethyl sulfoxide (DMSO) as a solvent for in vitro applications . Its stability under standard laboratory conditions (-20°C) ensures practical utility in experimental settings .

Mechanism of Action: IKKβ Inhibition and NF-κB Suppression

SC-514 selectively targets IKKβ, a kinase responsible for phosphorylating IκBα, an inhibitor of the NF-κB transcription factor. By binding competitively to the ATP-binding site of IKKβ, SC-514 prevents IκBα phosphorylation and subsequent proteasomal degradation . This inhibition retains NF-κB subunits (e.g., p65/RelA) in the cytoplasm, thereby blocking their nuclear translocation and transcriptional activity .

Key Mechanistic Findings:

  • ATP-Competitive Inhibition: SC-514 exhibits reversible competition with ATP, with a K<sub>i</sub> value of 1.3 μM .

  • Selectivity Profile: Over 10-fold selectivity for IKKβ compared to 28 other kinases, including JNK, p38, and ERK .

  • Downstream Effects:

    • Suppresses NF-κB-dependent genes (IL-6, IL-8, COX-2) in synovial fibroblasts (IC<sub>50</sub> = 8–20 μM) .

    • Attenuates LPS-induced TNF-α production in vivo by 70% at 50 mg/kg .

    • Delays IκBα phosphorylation and accelerates p65 nuclear export .

In Vitro Pharmacological Effects

SC-514 has been extensively characterized in cellular models, demonstrating broad anti-inflammatory and anti-neoplastic activity.

Table 2: In Vitro Activity of SC-514 Across Cell Lines

Cell LineApplicationOutcomeReference
Rheumatoid Arthritis Synovial Fibroblasts (RASFs)IL-1β-induced inflammationInhibits IL-6, IL-8, COX-2 transcription (IC<sub>50</sub> = 8–20 μM)
RAW 264.7 MacrophagesOsteoclastogenesisSuppresses RANKL-induced NF-κB activation (IC<sub>50</sub> < 5 μM)
SiHa Cervical CancerLPS-induced NF-κB signalingReverses p53/p21 downregulation
DU-145 Prostate CancerChemosensitizationEnhances 3-bromopyruvate cytotoxicity

In RASFs, SC-514 (100 μM) blocks IκBα degradation and reduces nuclear p65 levels by 60% . Similarly, in HPV16+ SiHa cells, it reverses LPS-mediated downregulation of tumor suppressors p53 and p21, restoring apoptotic signaling .

In Vivo Efficacy and Therapeutic Applications

Preclinical studies underscore SC-514’s potential in oncology and inflammatory disorders.

Melanoma Chemosensitization

In a xenograft model, SC-514 (10 mg/kg) synergized with nitrosoureas to reduce tumor volume by 45% compared to monotherapy. This synergy arises from dual mechanisms:

  • ROS Induction: Elevates reactive oxygen species, enhancing DNA crosslinking by alkylating agents .

  • DNA Damage Amplification: Prolongs γH2AX foci persistence, indicative of impaired damage repair .

Anti-Inflammatory Activity

In acute inflammation models, intraperitoneal SC-514 (50 mg/kg) suppressed serum TNF-α levels by 70% within 6 hours post-LPS challenge . This effect correlates with reduced neutrophil infiltration and tissue damage in murine arthritis models .

Osteoclastogenesis Inhibition

SC-514 (10 μM) inhibits RANKL-induced osteoclast differentiation in bone marrow macrophages, a process dependent on NF-κB nuclear translocation . This suggests utility in osteoporosis and metastatic bone disease.

Pharmacological Considerations and Limitations

While SC-514 demonstrates promising activity, its translational potential is constrained by:

  • Poor Aqueous Solubility: Limits intravenous administration; formulation advancements (e.g., nanoemulsions) are under investigation .

  • Off-Target Effects at High Concentrations: Apoptosis induction in RAW 264.7 cells at ≥12.5 μM .

  • Species-Specific Pharmacokinetics: Oral bioavailability remains uncharacterized in primates.

Future Directions and Clinical Relevance

Ongoing research explores SC-514 in combination therapies:

  • With Alkylating Agents: Enhanced melanoma cell death via ROS-IKKβ crosstalk .

  • In HPV-Associated Cancers: Reversal of viral oncoprotein-mediated immune evasion .

  • Neuroinflammatory Diseases: Potential attenuation of microglial NF-κB activation in Alzheimer’s models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator